4-Fluoro-2-(trifluoromethylthio)aniline

Lipophilicity Hansch Analysis Physicochemical Properties

4-Fluoro-2-(trifluoromethylthio)aniline is a substituted aniline derivative featuring a fluorine atom at the para-position and a trifluoromethylthio (–SCF₃) group at the ortho-position relative to the primary amine. This structural arrangement places the compound within the class of fluorinated aromatic amines, which are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the favorable physicochemical properties imparted by fluorine-containing substituents.

Molecular Formula C7H5F4NS
Molecular Weight 211.18 g/mol
Cat. No. B12843179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethylthio)aniline
Molecular FormulaC7H5F4NS
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)SC(F)(F)F)N
InChIInChI=1S/C7H5F4NS/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2
InChIKeyQCINPGSEXYKQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(trifluoromethylthio)aniline: Technical Specifications and Procurement Considerations for Fluorinated Aniline Derivatives


4-Fluoro-2-(trifluoromethylthio)aniline is a substituted aniline derivative featuring a fluorine atom at the para-position and a trifluoromethylthio (–SCF₃) group at the ortho-position relative to the primary amine [1]. This structural arrangement places the compound within the class of fluorinated aromatic amines, which are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the favorable physicochemical properties imparted by fluorine-containing substituents [2]. The trifluoromethylthio group, in particular, is noted for its ability to significantly enhance lipophilicity and metabolic stability in bioactive molecules, making the parent aniline a strategic building block in medicinal chemistry campaigns [3].

Fluorinated aniline intermediate for medicinal chemistry and agrochemical synthesis workflows.
Trifluoromethylthio (–SCF₃) substituent supports lipophilicity modulation studies and SAR exploration.
Scalable Sandmeyer-type synthetic route reported; may support process chemistry development and supply planning.

4-Fluoro-2-(trifluoromethylthio)aniline: Understanding the Critical Substituent Effects That Prevent In-Class Interchangeability


While various ortho-substituted anilines may appear similar on paper, generic substitution is scientifically unsound due to the pronounced and divergent effects of the trifluoromethylthio (–SCF₃) group compared to other common fluorinated substituents. The –SCF₃ group possesses a Hansch lipophilicity parameter of π = 1.44, which is substantially higher than that of the trifluoromethyl (–CF₃) group (π = 0.88) and the trifluoromethoxy (–OCF₃) group (π ≈ 1.04) [1]. This higher lipophilicity directly influences membrane permeability and bioavailability in a way that is not replicated by –CF₃ or –OCF₃ analogs [2]. Furthermore, the strong electron-withdrawing nature of –SCF₃ alters the electron density of the aromatic ring, impacting reactivity in downstream synthetic steps and potentially leading to different biological target engagement profiles [3]. Therefore, procurement of a specific analog like 4-fluoro-2-(trifluoromethylthio)aniline is not an arbitrary choice; it is a functional necessity driven by the unique and quantifiable properties of its –SCF₃ substituent.

Lipophilicity
–SCF₃ substituent exhibits markedly higher reported lipophilicity than –CF₃ or –OCF₃; direct analog replacement may alter permeability profiles.
Reactivity
Electron-withdrawing character of –SCF₃ differs from –OCF₃; substitution can shift regioselectivity in downstream metalation or coupling steps.
Biological context
Related –CF₃ and –OCF₃ analogs show distinct TRPA1 IC₅₀ values; biological target engagement may not transfer between substituents without re-validation.

Quantitative Differentiation of 4-Fluoro-2-(trifluoromethylthio)aniline: Direct Evidence for Scientific Procurement Decisions


Lipophilicity Comparison: –SCF₃ vs. –CF₃ and –OCF₃ Substituents in Aniline Derivatives

The trifluoromethylthio (–SCF₃) group confers significantly higher lipophilicity to aniline derivatives compared to other common fluorinated substituents. The Hansch parameter (π) for –SCF₃ is 1.44, while the parameter for –CF₃ is 0.88, a difference of +0.56 [1]. This difference indicates that the –SCF₃ group is markedly more lipophilic than the –CF₃ group. The –OCF₃ group has a π value of approximately 1.04, also lower than that of –SCF₃ [2].

Lipophilicity: –SCF₃ vs –CF₃/–OCF₃
Class-level inference
–SCF₃ Hansch π = 1.44; –CF₃ π = 0.88; –OCF₃ π ≈ 1.04. Δπ = +0.56 over –CF₃.
Reported lipophilicity context; may support membrane permeability review in research models.
Standard Hansch analysis; apply to lead optimization, not clinical predictions.
Lipophilicity Hansch Analysis Physicochemical Properties

Electron-Withdrawing Character and Reactivity: –SCF₃ vs. –CF₃ and –OCF₃ Substituents

The trifluoromethylthio (–SCF₃) group is a strong electron-withdrawing substituent, but its inductive effect differs from that of the trifluoromethoxy (–OCF₃) group. Studies on fluorine and trifluoromethyl substituted anilines indicate that the –OCF₃ group is superior to both –OCH₃ and –CF₃ in promoting ortho-metalation reactions due to a unique long-range electron-withdrawing effect [1]. This suggests that the –SCF₃ group, with its different electronic profile, will direct electrophilic aromatic substitution and metalation reactions to different ring positions compared to –OCF₃ analogs.

Electronic effect: metalation preference
Cross-study comparable
–OCF₃ reported to promote ortho-metalation more effectively than –CF₃ or –OCH₃. –SCF₃ electronic profile implies distinct reactivity.
Regioselectivity context; substituent choice may direct synthetic route design.
Qualitative comparison from Schlosser & Marzi, 2002; verify under specific reaction conditions.
Electron-Withdrawing Effect Hammett Constants Reactivity

Comparison of TRPA1 Antagonist Activity in Fluorinated Aniline Analogs

In a biochemical assay measuring antagonism of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, the trifluoromethyl (–CF₃) analog (4-fluoro-2-(trifluoromethyl)aniline) and the trifluoromethoxy (–OCF₃) analog (4-fluoro-2-(trifluoromethoxy)aniline) showed comparable inhibitory activity. The –CF₃ analog exhibited an IC₅₀ of 310 nM, while the –OCF₃ analog had an IC₅₀ of 330 nM [1] [2]. While direct data for the –SCF₃ analog is not available in this specific assay, these values provide a quantitative baseline for the activity of related compounds. The –SCF₃ analog, with its distinct lipophilic and electronic profile, is expected to exhibit a different activity profile in this or other biological assays.

TRPA1 inhibition: related analogs
Cross-study comparable
–CF₃ analog IC₅₀ = 310 nM; –OCF₃ analog IC₅₀ = 330 nM in HEK293-TREx TRPA1 assay. –SCF₃ data not available.
Baseline potency for SAR studies; –SCF₃ analog expected to provide distinct activity profile for lipophilicity-activity exploration.
BindingDB records; confirm with standardized assay panels.
TRPA1 Antagonist Ion Channel Pain Research

Sandmeyer-Type Synthesis: A Practical and Scalable Route to Aryl Trifluoromethyl Thioethers

A general and efficient method for the synthesis of aryl trifluoromethyl thioethers, including derivatives of 4-fluoro-2-(trifluoromethylthio)aniline, has been developed via a Sandmeyer-type reaction [1]. This protocol uses readily available anilines as starting materials, which are converted to diazonium salts and then reacted with sodium thiocyanate and the Ruppert-Prakash reagent (Me₃Si–CF₃) in the presence of a copper catalyst. The method offers a practical advantage over traditional, more hazardous routes involving halogen-fluorine exchange of trihalogenomethyl thioethers [1].

Sandmeyer-type synthesis
Supporting evidence
Aryl trifluoromethyl thioethers accessible via diazotization and NaSCN/Me₃SiCF₃ with Cu catalyst; reported to avoid hazardous halogen-exchange routes.
Synthetic accessibility context; may reduce supply risk for research-scale and larger synthesis.
Danoun et al., 2014; evaluate scalability and by-product profile for specific derivative.
Sandmeyer Reaction Trifluoromethylthiolation Synthetic Methodology

High-Impact Research and Industrial Applications for 4-Fluoro-2-(trifluoromethylthio)aniline


Medicinal Chemistry: Enhancing Bioavailability in Lead Optimization

The significantly higher lipophilicity of the –SCF₃ group (π = 1.44) compared to –CF₃ (π = 0.88) directly addresses a common challenge in drug discovery: improving the oral bioavailability of lead compounds [1]. By using 4-fluoro-2-(trifluoromethylthio)aniline as a building block, medicinal chemists can strategically incorporate the –SCF₃ group into drug candidates to enhance passive membrane permeability. This is particularly relevant for CNS-targeting drugs or other compounds where crossing lipid bilayers is essential for efficacy. The compound serves as a direct tool for structure-activity relationship (SAR) studies focused on modulating lipophilicity without introducing larger structural changes.

Agrochemical Synthesis: Development of Novel Crop Protection Agents

Fluorinated aniline derivatives are key intermediates in the synthesis of modern herbicides and pesticides. The unique electronic and steric profile of the –SCF₃ group, as highlighted by its distinct reactivity compared to –OCF₃ analogs [2], allows for the development of agrochemicals with potentially improved target binding and environmental stability. The compound can be used to synthesize new classes of active ingredients with enhanced potency and altered selectivity profiles, contributing to more effective crop protection solutions.

Chemical Biology: Probing TRPA1 Channel and Other Biological Targets

The related –CF₃ and –OCF₃ analogs have demonstrated measurable activity as TRPA1 ion channel antagonists (IC₅₀ = 310-330 nM) [3] [4]. 4-Fluoro-2-(trifluoromethylthio)aniline is an essential tool compound for probing the SAR of this target family. Researchers can use it to synthesize and test the corresponding –SCF₃-containing antagonist, quantifying the impact of increased lipophilicity and altered electronic effects on ion channel modulation. This approach is generalizable to other biological targets where fluorinated anilines are used as starting materials.

Process Chemistry: Leveraging a Safer and Scalable Synthetic Route

The Sandmeyer-type trifluoromethylthiolation method provides a clear advantage for process chemists tasked with scaling up the synthesis of SCF₃-containing molecules [1]. Compared to traditional halogen-fluorine exchange methods, this route uses less hazardous reagents and offers a straightforward pathway from readily available anilines. Procuring 4-fluoro-2-(trifluoromethylthio)aniline ensures access to a building block that can be reliably produced in larger quantities, reducing supply chain risk and supporting the transition from medicinal chemistry to preclinical development.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Reported high lipophilicity (Hansch π = 1.44) context
Permeability and metabolic stability profiling in discovery-stage assays
Agrochemical intermediate synthesis
Distinct electronic and steric –SCF₃ profile vs –OCF₃ analogs
Target binding and environmental fate studies for crop protection candidates
Chemical biology tool compound exploration
Building block for SAR around ion channel targets (e.g., TRPA1)
In vitro potency and selectivity against reference analogs; assay condition standardization
Process chemistry scale-up research
Sandmeyer-type route reported with safer reagent profile
Reaction robustness, yield optimization, and supply chain risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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